TETRAAMMINEPLATINUM(II) TETRACHLORO-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

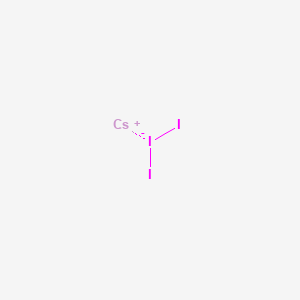

TETRAAMMINEPLATINUM(II) TETRACHLORO- is a chemical compound with the molecular formula Cl8H12N4Pt3 and a molecular weight of 936.98008 . It is a green powder with a melting point of 320 °C (dec.) (lit.) and a density of 4 g/mL at 25 °C (lit.) .

Synthesis Analysis

The synthesis of TETRAAMMINEPLATINUM(II) TETRACHLORO- involves a chemical route that is used in the preparation of precursors for catalysts . The synthesis process has been studied at a laboratory scale, yielding a 61% production rate . The synthesis process involves the use of tetraammineplatinum (II) chloride salt .Molecular Structure Analysis

The molecular structure of TETRAAMMINEPLATINUM(II) TETRACHLORO- has been determined by various physicochemical methods of analysis, including IR, single-crystal and powder XRD, and simultaneous thermogravimetry and differential scanning calorimetry with evolved gas analysis mass spectrometry .Chemical Reactions Analysis

The solid-phase reaction of tetraammineplatinum (II) chloride with ammonium heptamolybdate under argon in the temperature range from 50 to 500°C has been studied . The reaction includes five steps with six endothermic effects .Physical And Chemical Properties Analysis

TETRAAMMINEPLATINUM(II) TETRACHLORO- is a green powder with a melting point of 320 °C (dec.) (lit.) and a density of 4 g/mL at 25 °C (lit.) . Its thermal decomposition mechanisms in different atmospheres have been studied .科学的研究の応用

Catalyst in Chemical Synthesis

Tetraammineplatinum(II) chloride is used as a catalyst in chemical synthesis . As a catalyst, it speeds up chemical reactions without being consumed in the process. This makes it valuable in various chemical synthesis processes where platinum’s unique properties are beneficial.

Precursor for Platinum Catalysts

This compound serves as a precursor for platinum catalysts . In this context, a precursor is a compound that participates in a chemical reaction that produces another compound. In this case, Tetraammineplatinum(II) chloride can be used to produce other platinum-based catalysts, expanding its utility in various chemical reactions.

Pharmaceutical Applications

Tetraammineplatinum(II) chloride has pharmaceutical applications . While the specific applications aren’t detailed in the source, platinum compounds are often used in cancer treatments. For example, Cisplatin, a platinum-containing chemotherapy medication, is used to treat various forms of cancer.

Proteomics Research

This compound is used in proteomics research . Proteomics is the large-scale study of proteins, and platinum compounds can be used in various ways in this field. For example, they can be used in the process of protein identification and characterization.

Safety and Hazards

将来の方向性

作用機序

Target of Action

Tetraammineplatinum(II) Tetrachloro- is a coordination complex of platinum (II), consisting of a central platinum ion surrounded by four ammine (NH3) ligands

Mode of Action

It is known that it can be used as a source of platinum .

Biochemical Pathways

It is known to be used in the synthesis of other platinum-based catalysts .

Pharmacokinetics

It is known that the compound has a melting point of 320 °c (dec) (lit) and a density of 4 g/mL at 25 °C (lit) .

Action Environment

It is known that the compound is used as a precursor to synthesize other platinum catalysts .

特性

| { "Design of the Synthesis Pathway": "The synthesis of TETRAAMMINEPLATINUM(II) TETRACHLORO- can be achieved through a two-step process. The first step involves the synthesis of tetraammineplatinum(II) chloride, which is then reacted with hydrogen chloride to form TETRAAMMINEPLATINUM(II) TETRACHLORO-.", "Starting Materials": [ "Platinum(II) chloride", "Ammonia solution", "Hydrogen chloride gas" ], "Reaction": [ "Step 1: Synthesis of tetraammineplatinum(II) chloride", "1. Dissolve platinum(II) chloride in water to form a solution.", "2. Slowly add ammonia solution to the platinum(II) chloride solution while stirring.", "3. Continue stirring until the solution turns dark brown and a precipitate forms.", "4. Filter the precipitate and wash it with water to remove any impurities.", "5. Dry the precipitate to obtain tetraammineplatinum(II) chloride.", "Step 2: Formation of TETRAAMMINEPLATINUM(II) TETRACHLORO-", "1. Dissolve tetraammineplatinum(II) chloride in water to form a solution.", "2. Bubble hydrogen chloride gas through the solution while stirring.", "3. Continue stirring until the solution turns yellow and a precipitate forms.", "4. Filter the precipitate and wash it with water to remove any impurities.", "5. Dry the precipitate to obtain TETRAAMMINEPLATINUM(II) TETRACHLORO-." ] } | |

CAS番号 |

13820-46-7 |

製品名 |

TETRAAMMINEPLATINUM(II) TETRACHLORO- |

分子式 |

Cl8H12N4Pt3 |

分子量 |

936.98008 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2R,3R,4S,5S,6S,8S,9S,10R,13R,16S,17R)-11-ethyl-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B1143422.png)